molecular formula C14H10Cl2O2 B1596075 2',5-Dichloro-2-hydroxy-4-methylbenzophenone CAS No. 263554-77-4

2',5-Dichloro-2-hydroxy-4-methylbenzophenone

Cat. No. B1596075
M. Wt: 281.1 g/mol
InChI Key: CPVBZQZTHLHWLI-UHFFFAOYSA-N
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Description

2’,5-Dichloro-2-hydroxy-4-methylbenzophenone is an organic compound with the molecular formula ClC6H4COC6H2(Cl)(OH)CH3. It has a molecular weight of 281.13 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2’,5-Dichloro-2-hydroxy-4-methylbenzophenone consists of two benzene rings connected by a carbonyl group. One of the rings has a chlorine and a hydroxyl group attached, while the other ring has a chlorine and a methyl group attached .


Physical And Chemical Properties Analysis

2’,5-Dichloro-2-hydroxy-4-methylbenzophenone is a yellow crystalline powder . It has a melting point of 95-98 °C .

Scientific Research Applications

1. Polymer Stabilization

2-Hydroxy-4′-vinylbenzophenone, a derivative of 2-hydroxy-4-methylbenzophenone, has been utilized for stabilizing polystyrene. It exhibited light stabilizing effects in both short-term and long-term accelerated ageing studies when exposed to light wavelengths greater than 300 nm. However, its efficiency was less compared to 2-hydroxy-4′-methylbenzophenone. The study discusses the potential of impurity sensitization in copolymers containing 2-alkoxy substituted benzophenone units (Hodgeman, 1979).

2. Photostability in Metal Extraction

The photostability of 2-hydroxy-5-methylbenzophenone (Z)-oxime, another related compound, has been studied for its application in the extraction of metals. This research explored its behavior under UV light exposure in different solvents, revealing important insights into its photo-isomerization and photo-degradation pathways, which are crucial for its application in metal extraction processes (Krzyżanowska & Olszanowski, 1994).

3. Environmental Analysis

A unique analytical method has been developed to measure concentrations of environmental phenols, including derivatives of 2-hydroxybenzophenone, in human milk. This method uses a combination of solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry, highlighting the compound's relevance in environmental health studies (Ye, Bishop, Needham, & Calafat, 2008).

4. UV Stabilization and Intramolecular Interactions

Research on 2-(2-Hydroxy-5-methylphenyl)-5-chlorobenzotriazole, a structurally related compound, has shown that it forms an almost planar molecule in the crystalline state. It exhibits intramolecular hydrogen bonding, which is significant in UV stabilizers. Such molecular structures are crucial for understanding and improving UV stabilization properties in various materials (Lewanowicz & Baert, 1994).

5. Environmental Water Sample Analysis

A procedure has been developed for determining hydroxylated benzophenone UV absorbers in environmental water samples. This approach, involving solid-phase extraction and liquid chromatography-tandem mass spectrometry, is essential for monitoring environmental contaminants and assessing their impact on ecosystems (Negreira et al., 2009).

Safety And Hazards

This compound is classified as an irritant, with risk statements indicating potential for causing eye, respiratory, and skin irritation . Safety measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-13(17)10(7-12(8)16)14(18)9-4-2-3-5-11(9)15/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBZQZTHLHWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351042
Record name 2',5-Dichloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5-Dichloro-2-hydroxy-4-methylbenzophenone

CAS RN

263554-77-4
Record name 2',5-Dichloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5-Dichloro-2-hydroxy-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NP Buu-Hoï, ND Xuong, D Lavit - Journal of the Chemical Society …, 1954 - pubs.rsc.org
Synthesis, by various methods, of a wide series of u-and+-phenolic ketones bearing halogen substituents (F, C1, Br, I) is reported; bromination of 4-hydroxyacetophenone and its …
Number of citations: 15 pubs.rsc.org

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